molecular formula C19H20Cl2N2O2 B7571528 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one

1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one

Cat. No. B7571528
M. Wt: 379.3 g/mol
InChI Key: IYHQSQPJGNMKBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one, also known as Ro5-4864, is a synthetic compound that belongs to the class of benzodiazepine receptor ligands. It was first synthesized in the 1980s and has since been extensively studied for its potential applications in scientific research.

Mechanism of Action

1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one acts as a selective agonist for the PBR, binding to the receptor and inducing a conformational change that leads to downstream signaling events. The exact mechanism of action of 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one is not fully understood, but it is thought to involve the modulation of intracellular calcium levels and the activation of various signaling pathways.
Biochemical and Physiological Effects
1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one has been shown to have a variety of biochemical and physiological effects, including the modulation of steroidogenesis, the regulation of immune function, and the induction of apoptosis in certain cell types. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one in scientific research is its selectivity for the PBR, which allows for the specific investigation of PBR-related processes. However, one limitation of using 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one is its relatively low potency compared to other benzodiazepine receptor ligands, which can make it difficult to achieve specific effects at low concentrations.

Future Directions

There are several potential future directions for research involving 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one. One area of interest is the investigation of the role of the PBR in cancer, as there is evidence to suggest that the receptor may be involved in tumor growth and metastasis. Another potential area of research is the development of more potent and selective PBR ligands that could be used as therapeutic agents for a variety of diseases. Finally, the use of 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one in combination with other compounds or therapies could also be explored as a way to enhance its effects and improve its clinical utility.

Synthesis Methods

The synthesis of 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one involves several steps, including the reaction of 2,4-dichlorophenol with ethylene oxide to form 2-(2,4-dichlorophenoxy)ethanol. This intermediate is then reacted with phenylmagnesium bromide to form 1-[2-(2,4-dichlorophenoxy)ethyl]benzene. Finally, this compound is reacted with diazepam to form 1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one.

Scientific Research Applications

1-[2-(2,4-Dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one has been used extensively in scientific research as a tool to investigate the function of the peripheral benzodiazepine receptor (PBR). The PBR is a transmembrane protein that is primarily located in the outer mitochondrial membrane and is involved in a variety of cellular processes, including steroidogenesis, apoptosis, and immune function.

properties

IUPAC Name

1-[2-(2,4-dichlorophenoxy)ethyl]-7-phenyl-1,4-diazepan-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20Cl2N2O2/c20-15-6-7-18(16(21)12-15)25-11-10-23-9-8-22-19(24)13-17(23)14-4-2-1-3-5-14/h1-7,12,17H,8-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYHQSQPJGNMKBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(CC(=O)N1)C2=CC=CC=C2)CCOC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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